molecular formula C16H18N2O2 B1437372 N-(3-Aminophenyl)-3-isopropoxybenzamide CAS No. 1020054-51-6

N-(3-Aminophenyl)-3-isopropoxybenzamide

Cat. No.: B1437372
CAS No.: 1020054-51-6
M. Wt: 270.33 g/mol
InChI Key: ZLPKFBDQOMOXTJ-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-3-isopropoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Amino-substituted benzamide derivatives, closely related to N-(3-Aminophenyl)-3-isopropoxybenzamide, exhibit potent antioxidant properties due to their ability to scavenge free radicals. Electrochemical studies on these compounds, including their oxidation mechanisms, provide insights into their antioxidant activity (Jovanović et al., 2020).

Molecular Structure and Intermolecular Interactions

Research on N-3-hydroxyphenyl-4-methoxybenzamide, a compound structurally similar to this compound, has focused on its molecular structure and the effects of intermolecular interactions. Such studies are crucial for understanding the structural properties and potential applications of these compounds (Karabulut et al., 2014).

Potential Psychoactive Properties

Derivatives of aminobenzamides, which include compounds like this compound, have been studied for their psycho- and neurotropic properties. These studies aim to identify potential new psychoactive substances (Podolsky et al., 2017).

Antiviral and Antiprotozoal Activities

N-Phenylbenzamide derivatives, closely related to this compound, have been synthesized and tested for their antiviral activities, especially against enterovirus 71. Additionally, these compounds have shown promise in antiprotozoal activities, providing a potential pathway for new therapeutic agents (Ji et al., 2013); (Martínez et al., 2014).

Biosensor Applications

Studies have been conducted on the use of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, which is structurally similar to this compound, in biosensors. These biosensors, utilizing modified carbon paste electrodes, are used for the determination of compounds like glutathione, demonstrating the potential of aminobenzamide derivatives in analytical chemistry (Karimi-Maleh et al., 2014).

Crystallography and Polymorph Studies

The crystal structure analysis of N-arylbenzamides, which are closely related to this compound, is important for understanding their physical and chemical properties. Such analysis aids in the development of new materials and drugs (Yasuoka et al., 1969).

Properties

IUPAC Name

N-(3-aminophenyl)-3-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)20-15-8-3-5-12(9-15)16(19)18-14-7-4-6-13(17)10-14/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPKFBDQOMOXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.